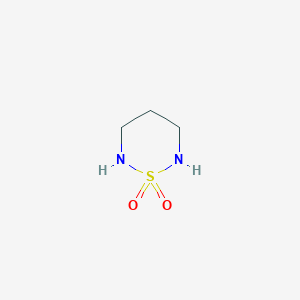

1,2,6-Thiadiazinane 1,1-dioxide

説明

特性

IUPAC Name |

1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZRKXBWJKZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497077 | |

| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67104-89-6 | |

| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda6,2,6-thiadiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1,2,6 Thiadiazinane 1,1 Dioxide

Established Synthetic Routes to the 1,2,6-Thiadiazinane 1,1-Dioxide Core

The foundational methods for constructing the this compound ring system have relied on classical condensation and cyclization reactions. These routes have been instrumental in providing access to the core structure and its early derivatives.

Knoevenagel Condensation and Subsequent Cyclization Strategies

The Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction, has been utilized in the synthesis of this compound derivatives. nih.gov This strategy typically involves the reaction of an active methylene (B1212753) compound with a carbonyl group, followed by a cyclization step. wikipedia.org The reaction is often catalyzed by a weak base. A general mechanism involves the deprotonation of the active methylene compound to form an enolate, which then undergoes a nucleophilic addition to the carbonyl group. Subsequent dehydration leads to the condensation product. wikipedia.org

In the context of this compound synthesis, this can involve the condensation of a suitable aldehyde with a compound containing an active methylene group flanked by sulfonyl functionalities, leading to a precursor that can then undergo cyclization to form the desired heterocyclic ring. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and involves a carboxylic acid group on the nucleophile, can also be employed, often leading to decarboxylation during the condensation process. wikipedia.org

While the Knoevenagel condensation is a recognized method for preparing derivatives, specific, detailed modern examples with comprehensive reaction data for the synthesis of the parent this compound are not extensively detailed in recent literature. However, the fundamental principles of this reaction remain a cornerstone in the synthetic chemist's toolbox for accessing such heterocyclic systems.

Reactions Involving β-Aminoethane Sulfonamides and Methylene Donors (e.g., Dichloromethane (B109758), Dibromomethane (B42720), Formaldehyde)

A versatile approach to constructing saturated six-membered sulfur-containing heterocycles involves the reaction of β-aminoethane sulfonamides with various methylene donors. While this method has been explicitly detailed for the synthesis of the isomeric 1,2,4-thiadiazinane 1,1-dioxides, the principles can be conceptually extended to the 1,2,6-isomer. nih.gov In this strategy, the β-aminoethane sulfonamide serves as a key intermediate, which is then cyclized using a one-carbon source.

Common methylene donors employed in these reactions include dichloromethane (DCM), dibromomethane (DBM), and formaldehyde (B43269). nih.gov The reaction typically proceeds via a nucleophilic attack of the sulfonamide nitrogen and the amino nitrogen onto the electrophilic methylene carbon of the donor molecule, leading to the formation of the heterocyclic ring. For instance, in the synthesis of 1,2,4-thiadiazinane 1,1-dioxides, formaldehyde used under microwave conditions with acetic acid as a catalyst has proven effective. nih.gov

The table below summarizes the conditions and yields for the synthesis of the related 1,2,4-thiadiazinane 1,1-dioxides, illustrating the utility of different methylene donors.

| Methylene Donor | Catalyst/Conditions | Yield (%) | Reference |

| Dichloromethane (DCM) | DBU, reflux | 68-83 | nih.gov |

| Dibromomethane (DBM) | DBU, reflux | 61 | nih.gov |

| Formaldehyde | Acetic acid, microwave | 38-83 | nih.gov |

This data pertains to the synthesis of 1,2,4-thiadiazinane 1,1-dioxides and is presented to illustrate the synthetic potential of this methodology.

Base-Catalyzed Ring Closure Mechanisms (e.g., DBU-mediated Cyclization)

Base-catalyzed ring closure is a crucial step in many synthetic routes leading to the this compound core and its analogs. One of the most prominent bases used for this purpose is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a non-nucleophilic, strong base that is highly effective in promoting intramolecular cyclization reactions.

In the context of synthesizing the related 1,2,4-thiadiazinane 1,1-dioxides, DBU has been successfully employed to mediate the cyclization of β-aminoethane sulfonamide intermediates. nih.gov The mechanism involves the deprotonation of the sulfonamide nitrogen by DBU, which increases its nucleophilicity and facilitates the intramolecular attack on the electrophilic carbon, leading to the formation of the heterocyclic ring. The choice of base can be critical, with DBU often providing superior results compared to other bases like pyridine. nih.gov

The efficiency of DBU-mediated cyclization is highlighted in the synthesis of 1,2,4-thiadiazinane 1,1-dioxides, where it has been used in catalytic amounts to achieve good to excellent yields. nih.gov While direct and detailed examples of DBU-mediated cyclization for the synthesis of the 1,2,6-isomer are not as prevalent in recent literature, the established success with the 1,2,4-isomer suggests its high potential for application in forming the this compound ring.

Emerging Synthetic Strategies and Catalytic Systems for this compound and Derivatives

In recent years, synthetic chemists have focused on developing more efficient, rapid, and environmentally benign methods for the synthesis of heterocyclic compounds. These emerging strategies often employ advanced technologies and novel catalytic systems to improve upon traditional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govijpsr.com The use of microwave irradiation has been successfully applied to the synthesis of a variety of heterocyclic compounds, including those containing sulfur and nitrogen.

In the synthesis of thiadiazine derivatives, microwave irradiation can be used to drive condensation and cyclization reactions more efficiently. For example, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been achieved through a multicomponent reaction under microwave irradiation, resulting in high yields and significantly reduced reaction times. nih.gov Similarly, the one-pot synthesis of nih.govnih.govdigitellinc.comthiadiazin-2-yl-thiazolidin-4-ones has been accomplished using microwave assistance. ijpsr.com

While a specific, detailed protocol for the microwave-assisted synthesis of the parent this compound is not extensively documented in recent literature, the successful application of this technology to closely related structures strongly indicates its potential for the efficient synthesis of this target molecule. The general procedure often involves mixing the reactants in a suitable solvent (or under solvent-free conditions) and irradiating the mixture in a microwave reactor at a specific power and temperature for a short period.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry in Analog Synthesis

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is a set of near-perfect click reactions that has gained significant attention for its reliability and broad applicability in synthesizing and functionalizing molecules. nih.govnih.gov This methodology is particularly valuable for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogs with diverse properties. nih.govnih.gov

The core of SuFEx chemistry involves the reaction of a sulfur(VI) fluoride-containing hub with a suitable nucleophile. This approach has been utilized in the synthesis of 1,2,4-thiadiazinane 1,1-dioxides, where a sequential Michael addition and a DBU-mediated SuFEx reaction of amines with α,β-unsaturated ethenesulfonyl fluorides forms the key β-aminoethane sulfonamide intermediate. nih.gov

While the direct application of SuFEx for the synthesis of the this compound core itself is not yet widely reported, its power in creating analogs of existing structures is immense. For instance, a pre-existing this compound scaffold containing a suitable functional group (e.g., a phenol) could be readily diversified using SuFEx chemistry. The reaction of a phenolic derivative with sulfuryl fluoride (SO2F2) or another SuFEx hub would allow for the introduction of a fluorosulfate (B1228806) group or other functionalities, enabling the rapid exploration of the structure-activity relationship of these compounds. nih.govnih.gov This highlights the potential of SuFEx as a key tool for the future development of novel this compound-based compounds.

Asymmetric Synthesis via Rhodium-Catalyzed Arylation of Cyclic N-Sulfonyl Imines

The rhodium-catalyzed asymmetric addition of aryl groups to cyclic N-sulfonyl imines represents a powerful method for creating chiral centers with high enantioselectivity. While direct application to the this compound backbone is not extensively documented, the methodology has been successfully employed for structurally related cyclic sulfonamides. This approach typically involves the reaction of a cyclic N-sulfonyl ketimine with an arylboronic acid or arylboroxine in the presence of a rhodium catalyst complexed with a chiral diene ligand. nih.govnih.gov

This transformation is highly valued for its ability to construct sterically hindered, all-carbon quaternary stereocenters. For instance, the asymmetric addition of arylboroxines to cyclic N-sulfonyl ketimines has been shown to produce chiral benzosultams in high yields (up to 99%) and with excellent enantioselectivity (93-99% ee). nih.gov These chiral products can then be transformed into valuable chiral (triaryl)methylamines. nih.gov Similarly, the rhodium-catalyzed arylation of cyclic diketimines has provided an efficient route to chiral tetrasubstituted 1,2,5-thiadiazoline 1,1-dioxides, achieving high yields and up to 99% ee. nih.gov These examples underscore the potential of rhodium-catalyzed arylation as a strategy for the asymmetric synthesis of chiral molecules containing a cyclic sulfonamide core.

Derivatization Strategies and Functional Group Transformations of this compound

The this compound ring system serves as a versatile scaffold for a range of derivatization and functional group transformations, enabling the synthesis of a broad library of analogues.

N-Alkylation and N-Acylation of the Thiadiazinane Scaffold

The nitrogen atoms of the this compound ring can be selectively functionalized through N-alkylation and N-acylation reactions. The two sulfamide (B24259) nitrogen atoms, N(2) and N(6), exhibit different steric and electronic environments, allowing for regioselective modifications. mdpi.com

Selective monoalkylation at the N(6) position can be achieved under Mitsunobu conditions. mdpi.com For example, treatment of a 1,2,6-thiadiazine 1,1-dioxide with an alcohol and diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD) leads to the preferential formation of the N(6)-alkylated product. mdpi.com This selectivity is attributed to the slightly higher acidity of the N(6)-H. mdpi.com Symmetrical dialkylation can be accomplished using an excess of an alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. mdpi.com Subsequent alkylation at the N(2) position can be performed on the N(6)-monoalkylated product using a strong base like sodium hydride followed by an alkyl halide. mdpi.com

Below is a table summarizing the regioselective N(6)-alkylation of various 1,2,6-thiadiazine 1,1-dioxides.

| Entry | Starting Thiadiazine | Alcohol | Conditions | Product | Yield (%) |

| 1 | 4a | Allyl alcohol | DBAD, PPh₃, THF | 5a | 70 |

| 2 | 4b | Allyl alcohol | DBAD, PPh₃, THF | 5b | 75 |

| 3 | 4a | Furfuryl alcohol | DEAD, PPh₃, THF | 5c | 68 |

| 4 | 4a | Benzyl alcohol | DBAD, PPh₃, THF | 5d | 78 |

| 5 | 4a | 1,4-Benzenedimethanol | DBAD, PPh₃, THF | 5h | 55 |

| 6 | 4a | (Boc)₂O, K₂CO₃ | MeCN | 5i | 86 |

| Data sourced from a study on the selective functionalization of thiadiazine 1,1-dioxides. mdpi.com |

Electrophilic Substitution Reactions for Diversification

The 1,2,6-thiadiazine 1,1-dioxide ring system can undergo electrophilic substitution, providing a direct method for diversification. Studies have shown that 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxides react with various electrophiles to yield 4-substituted products. acs.org This reactivity pattern is notably analogous to that of 2-pyrimidone. acs.org

A range of electrophilic substitution reactions have been successfully performed on this scaffold, including:

Halogenation: Introduction of halogen atoms. acs.org

Nitrosation: Reaction with nitrous acid or its derivatives. acs.org

Azo-coupling: Formation of azo compounds. acs.org

Mannich reaction: Aminoalkylation at the C4 position. acs.org

Vilsmeier reaction: Formylation of the ring. acs.org

Nitration: This reaction has been shown to be successful on N-methylated substrates, highlighting the influence of substituents on reactivity. acs.org

These transformations introduce key functional groups that can be used for further synthetic manipulations, significantly expanding the chemical space accessible from the core thiadiazinane dioxide structure.

Cycloaddition Reactions to Form Complex Polycyclic Systems

The unsaturated nature of the 1,2,6-thiadiazine 1,1-dioxide ring makes it a suitable component in cycloaddition reactions, leading to the formation of novel fused and bridged polycyclic systems. These electron-deficient heterocycles can participate in both [3+2] and [4+2] cycloadditions. nih.gov

A notable example is the [3+2] dipolar cycloaddition with nucleophilic azomethine ylides. This reaction proceeds with high regio- and diastereoselectivity to afford tetrahydropyrrolo mdpi.comacs.orgthiadiazine 2,2-dioxides, introducing a quaternary carbon at the C4 position of the newly formed fused ring system. nih.gov Another successful [3+2] cycloaddition involves the use of allenoates, catalyzed by a Lewis base such as triphenylphosphine, to yield cyclopentane-fused derivatives. nih.gov

Furthermore, the 1,2,6-thiadiazine scaffold can undergo condensation reactions with bifunctional nucleophiles to construct complex tricyclic systems. For instance, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one condenses with reagents like 1,2-diaminobenzene and 2-aminothiophenol (B119425) to produce thiadiazinoquinoxalines and thiadiazinobenzothiazines, respectively, in nearly quantitative yields. These reactions demonstrate the utility of the thiadiazine ring as a building block for elaborate heterocyclic structures.

Oxidation and Reduction Chemistry of the Sulfur Atom within the Ring

The sulfur atom in the this compound ring exists in its highest oxidation state (+6) as a sulfone. Consequently, further oxidation of the sulfur atom is not a typical transformation. The primary redox chemistry of interest involves the reduction of the sulfonyl group.

The reduction of a sulfone to a sulfoxide (B87167) (S=O) or a sulfide (B99878) (S) is a challenging transformation that generally requires strong reducing agents. The high stability of the sulfonyl group in the this compound scaffold makes it robust under many reaction conditions. While specific methods for the reduction of this particular heterocyclic system are not widely reported, general protocols for sulfone deoxygenation exist. These often involve reagents like metal hydrides or low-valent metal species. acs.org

Conversely, the synthesis of the 1,2,6-thiadiazine 1,1-dioxide scaffold itself often involves the oxidation of a precursor containing a lower-valent sulfur atom. For example, 4H-1,2,6-thiadiazines can be oxidized to the corresponding sulfones (1,1-dioxides) using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), Oxone, or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). This oxidation is a key step in the synthesis of many derivatives of this ring system. However, in some cases, oxidation can lead to an oxidative ring contraction, forming a 1,2,5-thiadiazole (B1195012) derivative instead of the desired 1,2,6-thiadiazine 1,1-dioxide.

Structural Elucidation and Conformational Analysis of 1,2,6 Thiadiazinane 1,1 Dioxide

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 1,2,6-thiadiazinane 1,1-dioxide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's composition and functional groups. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of the molecule.

¹H NMR: In the proton NMR spectrum, the chemical shifts and coupling patterns of the signals corresponding to the methylene (B1212753) (CH₂) groups and the amine (N-H) protons confirm the ring structure. The protons on the carbon atoms adjacent to the nitrogen atoms would be expected to appear at a different chemical shift compared to the protons on the carbon atom situated between them. The N-H protons would typically appear as a broad signal, the position of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For the parent this compound, three distinct signals for the ring carbons would be anticipated, reflecting the symmetry of the molecule. The chemical shifts of these carbons are influenced by the adjacent heteroatoms (N, S). Studies on related 1,2-benzothiazine derivatives have shown characteristic signals for thiazine (B8601807) ring protons and carbons, which aids in the spectral assignment of similar structures. nih.gov

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | Variable | Broad Singlet | N-H protons |

| ¹H | ~2.8 - 3.5 | Multiplet | CH₂ protons adjacent to N and S |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key expected absorption bands for this compound include:

S=O Stretching: The most prominent feature is the pair of strong absorption bands associated with the sulfonyl (SO₂) group. These symmetric and asymmetric stretching vibrations typically appear in the regions of 1120-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively. nih.gov

N-H Stretching: A moderate absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine groups.

C-H Stretching: Absorptions corresponding to the C-H stretching of the methylene groups are expected just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1120 - 1180 | Strong |

| Amine (N-H) | Stretch | 3300 - 3500 | Moderate |

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. mdpi.comresearchgate.net By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, the molecular formula can be confirmed, and structural features can be deduced from the fragmentation pattern.

For the closely related derivative, 2-methyl-1,2,6-thiadiazinane 1,1-dioxide (C₄H₁₀N₂O₂S), high-resolution mass spectrometry would detect the molecular ion and various adducts, confirming its molecular weight of approximately 150.0463 Da. uni.lu The fragmentation would likely involve the loss of small molecules like SO₂ or cleavage of the heterocyclic ring.

Table 3: Predicted Mass Spectrometry Data for 2-methyl-1,2,6-thiadiazinane 1,1-dioxide

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 151.05358 |

| [M+Na]⁺ | 173.03552 |

| [M-H]⁻ | 149.03902 |

| [M+NH₄]⁺ | 168.08012 |

| [M+K]⁺ | 189.00946 |

Data sourced from PubChem for the 2-methyl derivative. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture and Conformation (as applied to related derivatives)

For instance, the crystal structure of a complex derivative, ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate, revealed that the partially unsaturated thiadiazine ring adopts an envelope conformation. researchgate.net In this arrangement, the sulfur atom is significantly displaced from the mean plane formed by the other five atoms of the ring. researchgate.net Analysis of various 1,2-benzothiazine 1,1-dioxide derivatives has also been accomplished using X-ray crystallography, confirming their molecular structures. nih.gov These studies on related compounds are invaluable for predicting the likely solid-state architecture of the parent thiadiazinane ring.

Conformational Preferences and Ring Dynamics of the Six-Membered Thiadiazinane Ring

The six-membered 1,2,6-thiadiazinane ring is not planar and can adopt several non-planar conformations to minimize steric and torsional strain. The study of these conformational preferences is key to understanding its chemical reactivity and biological interactions.

Similar to other saturated six-membered rings like cyclohexane (B81311) and piperidine, the this compound ring is expected to exist predominantly in a chair conformation. nih.gov This conformation typically represents the lowest energy state as it minimizes angle strain and eclipsing interactions between substituents on adjacent atoms.

The chair conformation can exist as two rapidly interconverting forms. In addition to the chair form, higher-energy boat and twist-boat conformations are also possible. The energy barrier between these forms determines the flexibility of the ring system. For some unsaturated 1,2,6-thiadiazine 1,1-dioxide derivatives, an envelope conformation has been observed crystallographically, where one atom (the sulfur) puckers out of the plane of the other atoms. researchgate.net The specific conformational preference for the parent compound in solution would be determined by a balance of these factors and can be investigated using advanced NMR techniques and computational modeling.

Influence of Substituents on Ring Flexibility and Stability

Ring Puckering and Conformational Preferences

The parent this compound ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. The introduction of substituents can shift the equilibrium between these conformers. For instance, computational studies on related cyclic sulfamides suggest that substitution at both the carbon and nitrogen atoms can enhance the synthetic utility by allowing controlled switching between different reactive conformations consensus.app.

In the case of 1,2,6-thiadiazine 1-oxides, which are structurally related to the 1,1-dioxide, the introduction of trifluoromethyl groups has been shown to yield stable, three-dimensional structures rsc.org. X-ray crystallographic data of these substituted compounds provide direct evidence of the influence of substituents on the ring geometry. For example, the synthesis of 3-trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides results in crystalline products where the ring conformation is locked by the bulky substituent rsc.org.

Impact of Substituents on Stability and Reactivity

Substituents play a critical role in the stability of the this compound ring system. Electron-withdrawing and electron-donating groups can affect the electron density distribution within the ring, thereby influencing bond lengths and angles, and ultimately the stability of the molecule.

A notable example of substituent influence on reactivity, which is intrinsically linked to stability, is the photochemical ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazole (B1195012) 1-oxides nih.gov. This reaction is sensitive to the nature of the substituents on the thiadiazine ring. A comprehensive study demonstrated that various substituents on the phenyl rings of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one derivatives influenced the efficiency of the ring contraction nih.gov. The electronic nature of these substituents (methyl, methoxy, chloro) was found to be a key factor, with most substituted derivatives undergoing quantitative conversion nih.gov.

Interactive Data on Substituted 1,2,6-Thiadiazine Derivatives

The following tables summarize data from studies on substituted 1,2,6-thiadiazine derivatives, illustrating the impact of various substituents on their properties and reactions.

| Substituent (R) | Position | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Methyl | ortho | >99 | Batch, air, hν (420 nm, 28 W) |

| Methyl | meta | 97 | Flow, O₂, hν (420 nm, 60 W) |

| Methyl | para | >99 | Batch, air, hν (420 nm, 28 W) |

| Methoxy | ortho | >99 | Batch, air, hν (420 nm, 28 W) |

| Methoxy | meta | >99 | Batch, air, hν (420 nm, 28 W) |

| Methoxy | para | >99 | Batch, air, hν (420 nm, 28 W) |

| Chloro | ortho | >99 | Batch, air, hν (420 nm, 28 W) |

| Chloro | meta | >99 | Batch, air, hν (420 nm, 28 W) |

| Chloro | para | >99 | Batch, air, hν (420 nm, 28 W) |

| Substituent R¹ | Substituent R² | Product | Yield (%) |

|---|---|---|---|

| 4-MeOC₆H₄ | H | 3-CF₃-6-(4-MeOC₆H₄)-5,6-dihydro-4H- nih.govchemrxiv.orgresearchgate.netthiadiazin-1-oxide | 75 |

| 4-FC₆H₄ | H | 3-CF₃-6-(4-FC₆H₄)-5,6-dihydro-4H- nih.govchemrxiv.orgresearchgate.netthiadiazin-1-oxide | 78 |

| 4-ClC₆H₄ | H | 3-CF₃-6-(4-ClC₆H₄)-5,6-dihydro-4H- nih.govchemrxiv.orgresearchgate.netthiadiazin-1-oxide | 82 |

| 4-BrC₆H₄ | H | 3-CF₃-6-(4-BrC₆H₄)-5,6-dihydro-4H- nih.govchemrxiv.orgresearchgate.netthiadiazin-1-oxide | 85 |

| Thiophen-2-yl | H | 3-CF₃-6-(thiophen-2-yl)-5,6-dihydro-4H- nih.govchemrxiv.orgresearchgate.netthiadiazin-1-oxide | 65 |

Computational and Theoretical Investigations of 1,2,6 Thiadiazinane 1,1 Dioxide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net It has become a standard approach for predicting geometries, energies, reaction mechanisms, and various spectroscopic properties. researchgate.net For derivatives of the related 1,2,6-thiadiazine and other thiazine (B8601807) compounds, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p), have been instrumental in studying their stability and reactivity. sciepub.com These studies provide a validated framework for investigating 1,2,6-thiadiazinane 1,1-dioxide.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. researchgate.net Typically, red-colored areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net

For thiazine derivatives, MEP analysis has shown that the sulfur and nitrogen atoms of the heterocyclic ring are key reactive sites. sciepub.com In the case of this compound, the MEP map would be expected to show significant negative potential around the two oxygen atoms of the sulfonyl group (SO₂) and the nitrogen atoms, making them nucleophilic centers. Conversely, the sulfur atom and adjacent carbon atoms would likely exhibit positive potential, marking them as electrophilic sites. sciepub.com This charge distribution is critical for understanding how the molecule interacts with biological receptors or other reactants.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgethz.ch The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is associated with the molecule's electron-donating ability (nucleophilicity), and the LUMO energy relates to its electron-accepting ability (electrophilicity). sciepub.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. sciepub.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive and less stable molecule. researchgate.net In a study on related thiazine derivatives, the HOMO-LUMO gap was used to assess the relative stability of different compounds, with larger gaps corresponding to greater stability. sciepub.com Theoretical studies on this compound would similarly use FMO analysis to predict its reactivity profile.

Table 1: Representative Frontier Molecular Orbital Energies for a Series of Thiazine Derivatives (Note: Data is for illustrative thiazine analogs to demonstrate the application of FMO analysis.)

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thz1 | -6.91 | -1.58 | 5.33 |

| Thz2 | -6.99 | -1.61 | 5.38 |

| Thz3 | -7.21 | -1.55 | 5.66 |

| Thz4 | -7.05 | -1.97 | 5.08 |

| Thz5 | -6.93 | -1.82 | 5.11 |

| Source: Adapted from theoretical studies on thiazine derivatives. sciepub.com |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These parameters, derived from DFT, provide a quantitative measure of reactivity and stability. sciepub.comresearchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule is less reactive. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment. It is calculated as ω = χ² / (2η).

These descriptors have been successfully applied to study the reactivity of thiazine derivatives, allowing for the comparison of stability among different analogs. sciepub.com For instance, a compound with a higher chemical hardness and lower electrophilicity index is predicted to be more stable and less reactive. sciepub.com

Table 2: Calculated Global Reactivity Descriptors for a Series of Thiazine Derivatives (Note: Data is for illustrative thiazine analogs.)

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Thz1 | 4.24 | 2.66 | 3.37 |

| Thz2 | 4.30 | 2.69 | 3.43 |

| Thz3 | 4.38 | 2.83 | 3.38 |

| Thz4 | 4.51 | 2.54 | 4.00 |

| Thz5 | 4.37 | 2.55 | 3.74 |

| Source: Adapted from theoretical studies on thiazine derivatives. sciepub.com |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Prediction

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how their positions and velocities evolve. arxiv.org This technique is essential for conformational sampling, which involves exploring the different spatial arrangements (conformations) a flexible molecule like this compound can adopt. nih.gov

By simulating the molecule in a relevant environment (e.g., in water or interacting with a protein), MD can predict the most stable conformations and the transitions between them. This information is crucial for understanding how the molecule might bind to a biological target. The simulation can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize a molecule in a receptor's binding site, thereby predicting its mode of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Active Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. scispace.com The goal of QSAR is to develop a predictive model that can be used to design new, more potent derivatives without the need for their synthesis and testing. researchgate.net

The process involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors (physicochemical, topological, electronic), selecting the most relevant descriptors, building a mathematical model (e.g., using Multiple Linear Regression or Artificial Neural Networks), and validating the model's predictive power. scispace.com

QSAR studies have been successfully performed on thiazinan and other related heterocyclic derivatives to model their inhibitory activity against targets like cyclooxygenase-2 (COX-2). scispace.com Such models use descriptors that encode structural features to predict activity. For example, a model might show that activity is correlated with specific descriptors representing molecular geometry or charge distribution. scispace.comnih.gov The statistical robustness of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govnih.gov A well-validated QSAR model can guide the synthesis of new this compound derivatives with potentially enhanced biological activity.

Table 3: Example of Statistical Parameters for a QSAR Model (Note: Data is from a representative QSAR study on bioactive compounds to illustrate model validation.)

| Parameter | Description | Value |

| R² | Coefficient of determination (Training set) | 0.9238 |

| Q²_loo | Leave-one-out cross-validation coefficient | 0.8534 |

| R²_test | Coefficient of determination (External test set) | 0.8943 |

| RMSE | Root Mean Square Error | 0.0959 |

| Source: Adapted from a QSAR study on heterocyclic inhibitors. nih.govnih.gov |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is highly valuable for applications in modern optoelectronics and photonics, such as optical switching and data storage. nih.gov Organic molecules, in particular, have attracted significant attention as potential NLO materials.

Computational methods, especially DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the NLO properties of molecules. medmedchem.com Key NLO parameters that can be calculated include the linear polarizability (⟨α⟩), the first hyperpolarizability (β_total), and the second hyperpolarizability (⟨γ⟩). nih.gov Large values for these parameters, particularly the hyperpolarizabilities, indicate a strong NLO response. researchgate.net

Theoretical studies have shown that molecules with a significant intramolecular charge transfer (ICT) from a donor to an acceptor group, often connected by a π-conjugated system, tend to have enhanced NLO properties. nih.gov The HOMO-LUMO energy gap is also related to NLO activity; a smaller gap often correlates with larger hyperpolarizability values. researchgate.net By performing these calculations on derivatives of this compound, researchers can screen for candidates with promising NLO properties, guiding the experimental synthesis of new materials for advanced technological applications. nih.gov

Table 4: Representative Calculated NLO Properties for a Series of Organic Dyes (Note: Data is for illustrative non-fullerene acceptor compounds to demonstrate the prediction of NLO properties.)

| Compound | Polarizability ⟨α⟩ (x 10⁻²² esu) | First Hyperpolarizability β_total (x 10⁻²⁷ esu) | Second Hyperpolarizability ⟨γ⟩ (x 10⁻³¹ esu) |

| Reference | 2.595 | 5.29 | 1.83 |

| MSTD2 | 2.910 | 7.91 | 2.45 |

| MSTD3 | 2.913 | 8.01 | 2.47 |

| MSTD4 | 3.193 | 10.63 | 3.06 |

| MSTD5 | 3.208 | 10.83 | 3.10 |

| MSTD6 | 3.472 | 13.31 | 3.63 |

| MSTD7 | 3.485 | 13.44 | 3.66 |

| Source: Adapted from a theoretical study on NLO materials. nih.gov |

Advanced Applications and Mechanistic Insights in Chemical and Medicinal Sciences Preclinical and Mechanism Focused

Role as Versatile Synthetic Intermediates and Chiral Building Blocks

The 1,2,6-thiadiazine 1,1-dioxide core is a highly adaptable scaffold, making it a valuable building block in organic synthesis. Its structure can be readily modified, allowing chemists to create a variety of derivatives with tailored properties.

Utilization in the Synthesis of Diverse Organic Compounds (e.g., Pharmaceuticals, Agrochemicals, Materials)

The 1,2,6-thiadiazine 1,1-dioxide framework is an attractive starting point for creating complex molecules with potential biological activity. Researchers have successfully used this scaffold to synthesize novel compounds for various applications.

In the pharmaceutical realm, this heterocyclic system has been employed to create new acyclonucleosides, which are analogues of natural nucleosides, for evaluation as antiviral agents. nih.gov Furthermore, derivatives such as 4H-1,2,6-thiadiazin-4-ones have been designed and synthesized as kinase inhibitors, which are a critical class of drugs in cancer therapy. mdpi.com These compounds can be selectively functionalized through reactions like alkylations and coupling reactions, demonstrating the scaffold's versatility. nih.gov

The structural features of thiadiazine dioxides also suggest potential applications in agrochemicals. For instance, the related compound 2,1,3-benzothiadiazine 2,2-dioxide, known commercially as bentazon, is an effective herbicide. nih.gov This indicates the potential for 1,2,6-thiadiazine 1,1-dioxide derivatives to be developed into new agrochemical products.

In the field of materials science, related sulfur-nitrogen heterocycles like 1,2,5-thiadiazole (B1195012) 1,1-dioxides have been investigated for the construction of functional molecular materials. researchgate.net The electronic properties of the 1,2,6-thiadiazin-4-one core, for example, have been noted for their potential use in applications such as solar cells. mdpi.com

Application in the Construction of Chiral Diamines and Other Enantioenriched Molecules

Chiral molecules, particularly enantioenriched diamines, are of immense importance in chemistry as they are crucial components of many pharmaceuticals and serve as ligands in asymmetric catalysis. nih.gov The 1,2,6-thiadiazine 1,1-dioxide scaffold provides a template for the development of chiral structures.

By temporarily attaching a chiral auxiliary to a molecule, chemists can direct the stereochemical outcome of a reaction to produce a single enantiomer. sigmaaldrich.com The 1,2,6-thiadiazine 1,1-dioxide ring can be functionalized and used in asymmetric synthesis. For example, chiral bicyclic 1,2-thiazetidine (B14761688) 1,1-dioxides have been synthesized from α-amino acids, showcasing how sulfur-based heterocycles can be used to create chiral building blocks. researchgate.net The synthesis of chiral, substituted ethylenediamines has been achieved through the asymmetric lithiation and substitution of related imidazolidines, which can be hydrolyzed to yield the desired chiral diamine. nih.gov The functional groups on the 1,2,6-thiadiazine 1,1-dioxide ring can be manipulated to introduce chirality, making it a valuable intermediate in the synthesis of complex, enantioenriched molecules.

Mechanistic Studies of Biological Activities (Focusing on Molecular Interactions and Pathways)

Derivatives of 1,2,6-thiadiazine 1,1-dioxide have demonstrated promising biological activities, particularly against protozoa and bacteria. Understanding the molecular mechanisms behind these activities is crucial for developing them into effective therapeutic agents.

Antiprotozoal Mechanisms (e.g., Trypanocidal Activity against Trypanosoma cruzi in in vitro studies)

Several studies have reported the synthesis of 1,2,6-thiadiazine 1,1-dioxide derivatives with significant in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comresearchgate.net Some of these compounds have shown higher chemoprophylactic activity and lower mortality rates in mice infected with T. cruzi compared to the reference drug, Nifurtimox. nih.gov

Identification of Molecular Targets and Enzyme Inhibition Pathways

The trypanocidal action of these compounds is believed to be linked to their chemical structure, which is often designed to be structurally related to known antiprotozoal drugs like Nifurtimox. mdpi.com A primary mechanism for nitroaromatic drugs against T. cruzi involves the enzymatic reduction of the nitro group by a parasite-specific type I nitroreductase (TcNTR). This process generates highly reactive radical species that induce lethal oxidative stress within the parasite. researchgate.net

Another key molecular target in T. cruzi is sterol 14α-demethylase (CYP51), an essential enzyme in the parasite's cell membrane biosynthesis. Inhibition of this enzyme disrupts the integrity of the parasite's membrane, leading to cell death. nih.gov Thiadiazole-based derivatives have been identified as potent inhibitors of this pathway. mdpi.com Fused nih.govmdpi.comnih.govthiadiazine 1,1-dioxides have also been investigated as potential inhibitors of other enzymes like xanthine (B1682287) oxidase and guanase. nih.gov

Table 1: Potential Molecular Targets of Thiadiazine Derivatives in Trypanosoma cruzi

| Target Enzyme/Pathway | Proposed Mechanism of Action | Reference |

|---|---|---|

| Type I Nitroreductase (TcNTR) | Enzymatic reduction of nitro-derivatives to generate reactive oxygen species and induce oxidative stress. | researchgate.net |

| Sterol 14α-demethylase (CYP51) | Inhibition of ergosterol (B1671047) biosynthesis, leading to disruption of parasite cell membrane integrity. | nih.govmdpi.com |

| Cruzain | Inhibition of the parasite's major cysteine protease, affecting its metabolism and survival. | nih.gov |

Antimicrobial Mechanisms (e.g., against Staphylococcus aureus and Escherichia coli)

Derivatives of the 1,2,6-thiadiazine 1,1-dioxide scaffold have also shown modest to significant antimicrobial activity. nih.gov

Against Gram-positive bacteria like Staphylococcus aureus , one proposed mechanism involves the inhibition of essential cellular processes. For example, thioridazine, a phenothiazine (B1677639) compound, is known to disrupt the bacterial cell membrane potential. nih.gov While not a direct derivative, this highlights a potential mechanism for related heterocyclic structures. More specifically, other sulfur-containing heterocycles have been designed to target key bacterial enzymes.

For Gram-negative bacteria such as Escherichia coli , the mechanism may involve different targets due to the structural differences in the bacterial cell wall. Some thiadiazole derivatives have been screened for their activity against E. coli and other bacteria. cabidigitallibrary.org The specific molecular interactions and enzyme inhibition pathways are areas of ongoing research to fully elucidate their antimicrobial potential.

Table 2: Antimicrobial Activity and Potential Mechanisms

| Target Organism | Potential Molecular Target/Mechanism | Reference |

|---|---|---|

| Staphylococcus aureus | Disruption of cell membrane potential; Inhibition of essential enzymes. | nih.govnih.gov |

Receptor Modulation Studies (e.g., Cannabinoid Receptors, ATP-Sensitive Potassium Channels)

Elucidation of Agonist and Antagonist Functional Activity at Receptor Sites

The 1,2,6-thiadiazinane 1,1-dioxide scaffold has proven to be a versatile template for developing molecules with specific agonist or antagonist activities at various receptor sites. Research has particularly highlighted its utility in targeting cannabinoid receptors and key enzymes implicated in neurodegenerative diseases.

A notable example is the development of N-substituted 1,1-dioxo-1,2,6-thiadiazine-5-carboxamides as novel cannabinoid receptor modulators. nih.gov In a study aimed at creating analogues of the known cannabinoid antagonist Rimonabant, a series of these derivatives were synthesized and evaluated. nih.gov The functional activity of these compounds at cannabinoid receptors was assessed through both in vitro and in vivo studies in mice. The investigation revealed that the functional outcome—agonist versus antagonist activity—was highly dependent on the specific substitutions on the thiadiazine core. Two compounds from the series, designated as 37 and 39, were identified as cannabinoid agonists in vitro. nih.gov While their potency was lower than the reference agonist WIN 55,212-2, they demonstrated comparable efficacy. nih.gov Conversely, another derivative, compound 38, behaved as a cannabinoid antagonist. Its efficacy and potency were found to be similar to that of the well-established antagonist Rimonabant (SR141716A), both in vitro and in vivo. nih.gov

In a different therapeutic area, derivatives of 3-imino-1,2,4-thiadiazinane 1,1-dioxide have been engineered as potent inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). acs.orgnih.gov BACE1 is a primary target in the development of treatments for Alzheimer's disease. Verubecestat (MK-8931), a diaryl amide-substituted iminothiadiazinane 1,1-dioxide, emerged from these efforts as a high-affinity BACE1 inhibitor. acs.orgnih.govresearchgate.net Enzyme inhibition is a form of antagonism, where the molecule blocks the active site of the enzyme, preventing it from processing its substrate. Verubecestat demonstrated profound, dose-dependent reductions of Aβ40 in the cerebrospinal fluid (CSF) and cortex of rats, showcasing its potent antagonist activity at the BACE1 active site. acs.org

The following table summarizes the functional activity of selected this compound derivatives at cannabinoid receptors as reported in the literature.

| Compound | Target Receptor | Functional Activity | Potency & Efficacy | Citation |

| 37 | Cannabinoid | Agonist | Lower potency but similar efficacy to WIN 55,212-2 (in vitro) | nih.gov |

| 39 | Cannabinoid | Agonist | Lower potency but similar efficacy to WIN 55,212-2 (in vitro) | nih.gov |

| 38 | Cannabinoid | Antagonist | Similar efficacy and potency to Rimonabant (SR141716A) | nih.gov |

| Verubecestat (MK-8931) | BACE1 | Inhibitor (Antagonist) | High-affinity inhibitor | acs.orgnih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

Structure-activity relationship (SAR) studies have been crucial in optimizing the this compound scaffold for specific biological targets, particularly for BACE1 inhibition. These studies reveal how minor chemical modifications can lead to significant changes in potency and selectivity.

The development of Verubecestat provides a clear case study in SAR exploration. acs.org Researchers systematically modified substituents on the iminothiadiazinane dioxide core to enhance BACE1 affinity and selectivity over related enzymes like Cathepsin D (CatD). acs.orgnih.gov For instance, the introduction of a fluorine atom at the 6-position of the phenyl ring was found to be beneficial. A comparison between the 6-fluorophenyl analogue (compound 3) and its non-fluorinated counterpart (compound 26) showed a five-fold improvement in BACE1 binding affinity for the fluorinated version. acs.org This observation was consistent with previous findings where a chloro substituent on a thiophene (B33073) ring also increased affinity. acs.org

Furthermore, the nature of the amide substituent played a critical role. Moving from an iminohydantoin core to the novel iminothiadiazinane dioxide core while keeping the diaryl amide motif constant resulted in a significant potency boost. The iminothiadiazinane dioxide diaryl amide (compound 27) was approximately six-fold more potent than the corresponding optimized iminohydantoin (compound 20). acs.org Strikingly, this core change also dramatically improved selectivity against CatD. acs.org

The table below details the SAR for a selection of iminothiadiazinane dioxide analogues, highlighting the impact of specific substituents on BACE1 inhibition and CatD selectivity.

| Compound | Core Structure | Key Substituents | BACE1 Ki (nM) | CatD Ki (nM) | Selectivity (CatD Ki / BACE1 Ki) | Citation |

| 26 | Iminothiadiazinane dioxide | Diaryl amide, des-fluoro phenyl | 3.8 | 10,000 | >2600 | acs.org |

| 27 | Iminothiadiazinane dioxide | Diaryl amide, des-fluoro phenyl | 1.3 | 24,000 | >18,000 | acs.org |

| 3 (Verubecestat) | Iminothiadiazinane dioxide | Diaryl amide, 4-fluorophenyl | 0.76 | 17,000 | >22,000 | acs.org |

| 31 | Iminothiadiazinane dioxide | Diaryl amide, 4-fluorophenyl | 0.28 | 15,000 | >53,000 | acs.org |

| 20 | Iminohydantoin | Diaryl amide | 7.9 | 4,200 | 530 | acs.org |

Data extracted from research on BACE1 inhibitors. acs.org

The successful development of potent and selective molecules based on the this compound scaffold is guided by several key rational design principles. These principles focus on optimizing interactions with the target protein while improving drug-like properties.

One primary design principle involves core modification and scaffold hopping . The transition from an iminohydantoin core to the iminothiadiazinane dioxide core in the development of BACE1 inhibitors exemplifies this. acs.org This change was not arbitrary but was designed to improve key properties. The iminothiadiazinane dioxide core proved to be superior in conferring high BACE1 affinity and, critically, exceptional selectivity against CatD, which was a significant liability in earlier generations of inhibitors. acs.org

A second principle is the strategic use of substituents to enhance binding affinity . The SAR data clearly shows that specific substitutions can form favorable interactions with the target's binding pocket. For example, the incorporation of a picolinamide (B142947) substituent was found to be highly effective, making the resulting compound an order of magnitude more potent than similarly substituted molecules with a different core. acs.org The addition of a fluorine atom to a phenyl ring, as seen in Verubecestat, was another deliberate design choice that resulted in a five-fold increase in affinity, likely due to favorable electronic or conformational effects within the BACE1 active site. acs.org

A third crucial design principle is the optimization of physicochemical properties , such as membrane permeability. The iminothiadiazinane ring itself was found to confer excellent permeability. acs.org This intrinsic property is vital for brain-penetrant drugs like BACE1 inhibitors, as it helps the molecule reach its target in the central nervous system. This excellent permeability was sufficient to overcome P-glycoprotein-mediated efflux, a common challenge for CNS drug candidates. acs.org This demonstrates a design approach that considers not just target binding but also the broader pharmacokinetic profile necessary for in vivo efficacy.

Future Directions and Research Challenges in 1,2,6 Thiadiazinane 1,1 Dioxide Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of the 1,2,6-thiadiazinane 1,1-dioxide core and its derivatives has traditionally relied on methods such as the acid-mediated condensation of sulfamides with ketones or β-diketones, and base-mediated intramolecular cyclizations. nih.gov However, these classical approaches often suffer from limitations including harsh reaction conditions, limited substrate scope, and the generation of significant chemical waste. The future in this area lies in the development of more efficient, versatile, and environmentally benign synthetic strategies.

A significant area of interest is the application of multicomponent reactions (MCRs) , which offer a streamlined approach to complex molecules in a single step. Biginelli-like MCRs, for instance, are being explored for the direct synthesis of functionalized 1,2,6-thiadiazinane 1,1-dioxides. nih.gov Another promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and enhance selectivity in the synthesis of various heterocyclic compounds, including fused 1,2,4-triazines. nih.govbeilstein-journals.org The adoption of MAOS for the synthesis of 1,2,6-thiadiazinane 1,1-dioxides could lead to more rapid and efficient library generation for biological screening.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. This includes the use of flow chemistry , a technique that allows for precise control over reaction parameters, improved safety, and easier scalability. youtube.comyoutube.com The development of catalyst-free synthetic methods and the use of greener solvents are also key research directions. beilstein-journals.org

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Multicomponent Reactions (MCRs) | Increased efficiency, atom economy, and molecular diversity. | Biginelli-like condensations for direct scaffold formation. nih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, and enhanced reaction control. nih.gov | Rapid library synthesis and optimization of reaction conditions. beilstein-journals.org |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. youtube.comyoutube.com | Continuous production and high-throughput synthesis. |

| Catalyst-Free Synthesis | Reduced cost and environmental impact, simplified purification. | Development of novel cyclization and functionalization strategies. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While derivatives of this compound have shown efficacy against targets like kinases and cannabinoid receptors, a vast landscape of biological space remains to be explored. nih.govnih.gov The structural rigidity and synthetic tractability of this scaffold make it an ideal starting point for designing modulators of new and challenging biological targets.

Phenotypic screening of diverse libraries of this compound derivatives offers a powerful, unbiased approach to uncover novel biological activities. nih.gov This strategy, which focuses on observing the effect of a compound on a cell or organism's phenotype rather than a specific protein, can reveal unexpected therapeutic opportunities. For example, derivatives have been investigated for their potential as trypanocidal and antiprotozoal agents. youtube.commdpi.com Fused nih.govrsc.orginsilico.euthiadiazine 1,1-dioxides have also been explored as potential inhibitors of xanthine (B1682287) oxidase and guanase. nih.gov

A key challenge in modern drug discovery is the identification of the specific molecular targets responsible for a compound's observed biological effects. This process, known as target deconvolution or target identification, is crucial for understanding the mechanism of action and for optimizing lead compounds. The development of this compound-based chemical probes will be instrumental in these efforts.

| Known Biological Activities | Potential Unexplored Areas | Key Research Questions |

| Kinase Inhibition nih.gov | Other enzyme families (e.g., proteases, phosphatases) | Can derivatives be designed for selective inhibition of other enzyme classes? |

| Cannabinoid Receptor Modulation nih.gov | Ion channels, nuclear receptors | What is the potential for this scaffold to modulate other receptor families? |

| BACE1 Inhibition nih.gov | Other targets in neurodegenerative diseases | Can this scaffold be adapted to target other components of neurodegenerative pathways? |

| Antimicrobial and Antiparasitic Activity nih.govmdpi.com | Antiviral and antifungal applications | What is the full spectrum of antimicrobial activity for this compound class? |

Advanced Computational Modeling for Predictive Compound Design and Optimization

The role of computational chemistry in drug discovery is rapidly expanding, moving from a retrospective analytical tool to a prospective and predictive powerhouse. For the this compound scaffold, advanced computational modeling will be essential for accelerating the design-make-test-analyze cycle.

Structure-based drug design (SBDD) has already proven effective in the development of potent inhibitors based on this scaffold, particularly for kinases. nih.gov By using the three-dimensional structure of a target protein, researchers can design molecules that fit precisely into the active site, leading to enhanced potency and selectivity. This approach has been used to guide the synthesis of novel inhibitors of HCV NS5B polymerase based on related dioxoisothiazole scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of novel, unsynthesized analogs. insilico.eurdd.edu.iqnih.gov This allows for the prioritization of synthetic efforts on the most promising candidates. 2D and 3D-QSAR studies on related heterocyclic compounds have demonstrated the ability of these models to elucidate the key structural determinants of bioactivity. nih.gov

| Computational Method | Application in this compound Chemistry | Expected Outcome |

| Structure-Based Drug Design (SBDD) | Design of potent and selective inhibitors for known and novel targets. nih.govnih.gov | Accelerated lead optimization and improved inhibitor potency. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity for virtual libraries of derivatives. insilico.eurdd.edu.iq | Prioritization of synthetic targets and understanding of structure-activity relationships. |

| Molecular Dynamics (MD) Simulations | Understanding the dynamic interactions between ligands and their protein targets. | Insight into binding kinetics and mechanism of action. |

Integration with Modern Chemical Biology Approaches for Target Validation

The validation of a biological target is a critical step in the drug discovery process, confirming that modulation of the target will have the desired therapeutic effect. Modern chemical biology offers a suite of powerful tools for target identification and validation, and the integration of the this compound scaffold with these approaches represents a significant future direction.

Activity-based protein profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to assess the activity of entire enzyme families in complex biological systems. rsc.orgsioc-journal.cnresearchgate.netnih.gov The development of this compound-based probes, containing a reactive group and a reporter tag, would enable the profiling of enzyme activities in native biological contexts, facilitating both target discovery and the assessment of inhibitor selectivity.

Another powerful technique is photo-affinity labeling (PAL) . nih.govnih.govenamine.net In this approach, a derivative of the compound of interest is modified with a photoreactive group. Upon UV irradiation, the probe forms a covalent bond with its binding partner, allowing for its identification. The synthesis of this compound-based photo-affinity probes would provide a direct method for identifying the molecular targets of bioactive compounds discovered through phenotypic screening.

| Chemical Biology Technique | Application for this compound | Key Advantages |

| Activity-Based Protein Profiling (ABPP) | Development of probes to profile enzyme activity and inhibitor selectivity. rsc.orgnih.gov | Functional readout of enzyme activity in native biological systems. |

| Photo-affinity Labeling (PAL) | Synthesis of probes for direct target identification of bioactive compounds. nih.govnih.gov | Covalent capture of binding partners for unambiguous target identification. |

| Fragment-Based Screening | Use of small fragments to identify binding "hot spots" on protein targets. nih.gov | Efficient exploration of chemical space and identification of novel binding modes. |

By embracing these future directions, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective treatments for a wide range of diseases.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Substrate | Catalyst/Solvent | Yield | Key Reference |

|---|---|---|---|

| ESF + Amines + Formaldehyde | DBU/DCM | 70-85% | |

| Sulfamide + Pyridine | Ethyl acetate/Hexanes | 91% |

How can researchers confirm the structural integrity of synthesized this compound derivatives?

Q. Basic Research Focus

- ¹H/¹³C NMR Spectroscopy : Characteristic peaks for sulfone groups (δ 3.20–4.57 ppm for CH₂ and NH protons) and aromatic substituents (δ 6.88–7.38 ppm) confirm regiochemistry .

- Elemental Analysis : Matches between calculated and observed C/H/N/S ratios validate purity (e.g., C₁₆H₁₉N₂O₃S: Calc. 319.1116, Found 319.1129) .

Q. Advanced Research Focus

- X-ray Crystallography : Resolves stereochemical ambiguities in complex derivatives (e.g., thieno-thiadiazine dioxides) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks with <1 ppm error .

What methodologies are effective in analyzing the biological activity of this compound compounds?

Q. Basic Research Focus

Q. Advanced Research Focus

Q. Table 2: Biological Activity Data

| Compound | Target | IC₅₀/EC₅₀ | Model System |

|---|---|---|---|

| 38f (Pan-RAF inhibitor) | B-RAF V600E | 12 nM | A375 Melanoma |

| 11a (Norovirus inhibitor) | Viral Protease | 0.8 μM | Replicon Assay |

How can contradictory data in reaction yields or biological outcomes be addressed?

Q. Methodological Approach

- Reaction Optimization : Screen solvent/base combinations (e.g., DCM vs. THF) to resolve yield discrepancies .

- Batch-to-Batch Analysis : Use HPLC to identify impurities affecting biological reproducibility .

- Meta-Analysis : Compare datasets across studies to isolate variables (e.g., substituent effects on activity) .

What computational strategies aid in designing novel derivatives with enhanced activity?

Q. Advanced Research Focus

- Retrosynthetic AI Tools : Predict one-step routes using databases like Reaxys and BKMS_METABOLIC .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

- Molecular Dynamics Simulations : Assess binding stability in solvent environments for protease inhibitors .

What are common challenges in achieving regio- and stereoselectivity during synthesis?

Q. Advanced Research Focus

- Steric and Electronic Control : Use bulky directing groups (e.g., 3-methoxybenzyl) to favor specific regioisomers .

- Chiral Catalysts : Explore asymmetric catalysis for enantioselective sulfonamide formation .

- Thermodynamic vs. Kinetic Control : Monitor reaction progress via TLC to isolate intermediates .

Q. Table 3: Selectivity Challenges and Solutions

| Challenge | Strategy | Example |

|---|---|---|

| Regioselectivity | Electron-withdrawing substituents | 4-allyl-6-chloro derivatives |

| Stereoselectivity | Chiral auxiliaries | Tetrazine-functionalized analogs |

How do structural modifications impact the physicochemical properties of this compound derivatives?

Q. Basic Research Focus

- LogP Calculations : Introduce hydrophilic groups (e.g., carboxylic acids) to improve solubility .

- Thermal Stability : DSC analysis reveals melting points (e.g., 85–96°C) influenced by alkyl chain length .

Q. Advanced Research Focus

- Crystallinity Studies : Correlate solid-state packing (via XRD) with bioavailability .

What safety and handling protocols are critical for working with this compound intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。